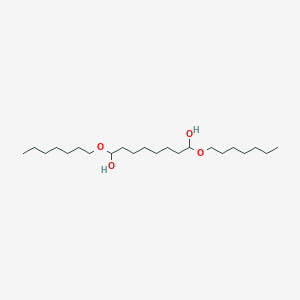
1,8-Bis(heptyloxy)octane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(heptyloxy)octane-1,8-diol is a chemical compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of an octane chain, with heptyloxy groups attached to the remaining carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(heptyloxy)octane-1,8-diol typically involves the reaction of 1,8-octanediol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
HO-(CH2)8-OH+2C7H15Br→C7H15O-(CH2)8-OC7H15+2KBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(heptyloxy)octane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
1,8-Bis(heptyloxy)octane-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,8-Bis(heptyloxy)octane-1,8-diol involves its interaction with molecular targets through its hydroxyl and heptyloxy groups. These interactions can influence various biochemical pathways and cellular processes. The compound’s hydrophobic heptyloxy chains and hydrophilic hydroxyl groups enable it to interact with both lipid and aqueous environments, making it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
1,8-Octanediol: Lacks the heptyloxy groups, making it less hydrophobic.
1,7-Heptanediol: Has a shorter carbon chain, affecting its physical and chemical properties.
1,9-Nonanediol: Has a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
1,8-Bis(heptyloxy)octane-1,8-diol is unique due to the presence of heptyloxy groups, which enhance its hydrophobicity and potential for interaction with lipid environments. This structural feature distinguishes it from other diols and contributes to its diverse applications.
Properties
CAS No. |
89990-99-8 |
|---|---|
Molecular Formula |
C22H46O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,8-diheptoxyoctane-1,8-diol |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-11-15-19-25-21(23)17-13-9-10-14-18-22(24)26-20-16-12-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
KCBPKDIEBUAJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(CCCCCCC(O)OCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


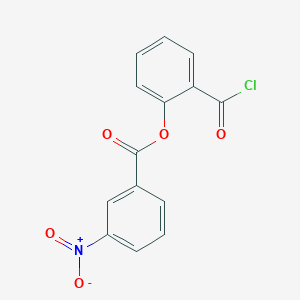
silanol](/img/structure/B14373629.png)
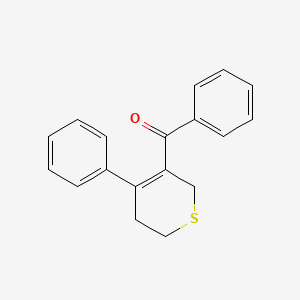
![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)
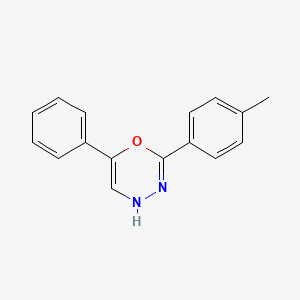


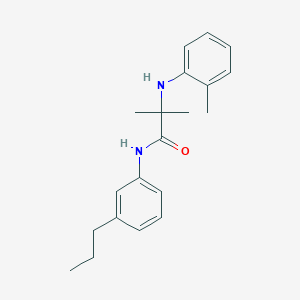
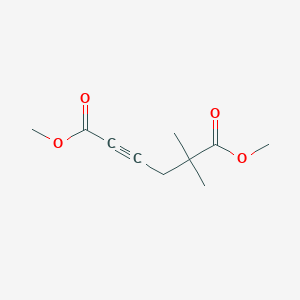
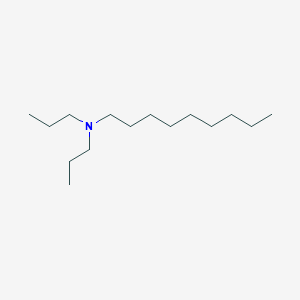
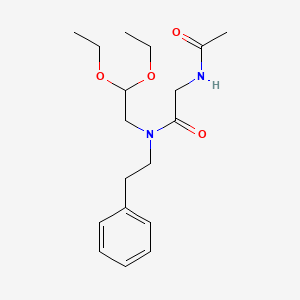
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


